Cas no 688034-04-0 (5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione)

5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione is a halogenated indole derivative with a molecular structure featuring a chloro-substituted benzyl group at the 1-position and a chloro substituent at the 5-position of the indole ring. This compound is of interest in medicinal chemistry and organic synthesis due to its potential as a versatile intermediate for the development of biologically active molecules. The presence of two chlorine atoms enhances its reactivity, making it suitable for further functionalization. Its rigid indole-2,3-dione core provides a stable scaffold for structural modifications, facilitating research in pharmacophore design. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione structure
688034-04-0 structure
Product name:5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione
CAS No:688034-04-0
MF:C15H9Cl2NO2
MW:306.143461942673
MDL:MFCD03103381
CID:5228828

5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione
    • MDL: MFCD03103381
    • Inchi: 1S/C15H9Cl2NO2/c16-10-5-6-13-11(7-10)14(19)15(20)18(13)8-9-3-1-2-4-12(9)17/h1-7H,8H2
    • InChI Key: MQLJTIABYOARDB-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2Cl)C2=C(C=C(Cl)C=C2)C(=O)C1=O

5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB373646-1g
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione; .
688034-04-0
1g
€424.00 2024-06-12
abcr
AB373646-1 g
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione
688034-04-0
1 g
€424.00 2023-07-19
abcr
AB373646-500 mg
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione
688034-04-0
500 mg
€397.00 2023-07-19
abcr
AB373646-5 g
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione
688034-04-0
5 g
€1,072.00 2023-07-19
abcr
AB373646-5g
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione; .
688034-04-0
5g
€1072.00 2024-06-12
abcr
AB373646-500mg
5-Chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione; .
688034-04-0
500mg
€397.00 2024-06-12

Additional information on 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione

Introduction to 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione (CAS No. 688034-04-0)

5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 688034-04-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule, featuring a chlorinated indole core with substituents at the 1 and 2 positions, has garnered attention due to its structural complexity and potential biological activities. The presence of chlorine atoms at multiple positions enhances its reactivity, making it a valuable scaffold for further chemical modifications and derivatization.

The indole moiety is a well-documented pharmacophore in drug discovery, with numerous therapeutic applications spanning from antimicrobial to anticancer properties. In particular, derivatives of indole have been extensively studied for their ability to modulate biological pathways involving inflammation, cell proliferation, and apoptosis. The structural motif of 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione combines these characteristics with additional functional groups that may contribute to its unique pharmacological profile.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural features influence biological activity. Studies indicate that the electron-withdrawing nature of the carbonyl groups at the 2 and 3 positions of the indole ring can enhance interactions with biological targets, such as enzymes and receptors. Furthermore, the chlorobenzyl substituent at the 1-position introduces additional binding potential, which may be exploited for designing more selective and potent derivatives.

In the context of drug development, 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione serves as a versatile intermediate for synthesizing novel compounds. Researchers have leveraged this scaffold to explore its efficacy in preclinical models targeting various diseases. Notably, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases and transcription factors implicated in cancer progression. These findings align with broader trends in medicinal chemistry where indole-based molecules are being repurposed or redesigned for improved therapeutic outcomes.

The synthesis of 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include chlorination reactions followed by condensation steps to form the indole core. Advances in green chemistry principles have also influenced modern synthetic methodologies, emphasizing sustainable practices such as catalytic processes and solvent-free reactions where feasible.

From a regulatory perspective, compounds like 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Regulatory agencies often require comprehensive toxicological assessments, including acute toxicity studies and chronic exposure evaluations. The presence of multiple chlorine atoms necessitates careful consideration during these studies due to potential metabolic interactions or bioaccumulation risks.

The role of 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione in academic research continues to evolve alongside emerging technologies such as high-throughput screening (HTS) platforms. These tools enable researchers to rapidly test large libraries of compounds for biological activity against diverse disease targets. By integrating HTS data with structure-activity relationship (SAR) analysis, scientists can refine molecular structures to optimize pharmacokinetic properties like solubility, bioavailability, and metabolic stability.

Future directions in the study of 5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione may include exploring its potential as an antiviral agent or an immunomodulator. The indole scaffold has shown promise in modulating immune responses through interactions with cytokine pathways or by influencing immune cell differentiation. Additionally, computational approaches like virtual screening can accelerate the discovery process by predicting binding affinities and identifying promising analogs for experimental validation.

In conclusion,5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione (CAS No. 688034-04-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing new therapeutics targeting various diseases. As research progresses,5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione will likely continue to be a focus of interest among medicinal chemists seeking innovative solutions for unmet medical needs.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:688034-04-0)5-chloro-1-(2-chlorobenzyl)-1H-indole-2,3-dione
A1171394
Purity:99%/99%/99%
Quantity:500mg/1g/5g
Price ($):235.0/251.0/635.0